molecular formula C5H5NO2 B182610 Pyridine-3,5-diol CAS No. 3543-02-0

Pyridine-3,5-diol

Cat. No. B182610
CAS RN: 3543-02-0
M. Wt: 111.1 g/mol
InChI Key: DSNXVCDIWGFMOI-UHFFFAOYSA-N
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Description

Pyridine-3,5-diol, also known as 3,5-Pyridinediol, is a chemical compound with the molecular formula C5H5NO2 and CAS Number: 3543-02-0 . It has a molecular weight of 111.1 . It is typically stored in a dry room at room temperature .


Synthesis Analysis

While specific synthesis methods for Pyridine-3,5-diol were not found in the search results, pyridine compounds can be synthesized through various methods. For instance, pyridine scaffolds can be synthesized by the reaction of acetylene with hydrogen cyanide in a red-hot iron tube furnace . Arthur Hantzsch also synthesized pyridine compounds through a multicomponent reaction, starting from a β-ketoester, an aldehyde, and ammonia .


Molecular Structure Analysis

The molecular structure of Pyridine-3,5-diol consists of a pyridine ring with hydroxyl groups attached at the 3rd and 5th positions . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 441.4±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C .


Chemical Reactions Analysis

While specific chemical reactions involving Pyridine-3,5-diol were not found in the search results, pyridine compounds are known to participate in various chemical reactions. For example, pyridine rings can be activated by in situ reduction caused by metal hydride addition, leading to the formation of nucleophilic enamine intermediates which enable new C–C bond formation .


Physical And Chemical Properties Analysis

Pyridine-3,5-diol is a solid, semi-solid, or liquid at room temperature . It has a molecular refractivity of 28.1±0.3 cm3, a polar surface area of 53 Å2, and a polarizability of 11.1±0.5 10-24 cm3 . It also has a molar volume of 79.5±3.0 cm3 .

Scientific Research Applications

1. Oxyfunctionalization of Pyridine Derivatives

  • Application Summary: Pyridinols and pyridinamines, including Pyridine-3,5-diol, are important intermediates with many applications in the chemical industry. They are in great demand as synthons for pharmaceutical products and as building blocks for polymers with unique physical properties .
  • Methods of Application: The application of enzymes or whole cells is an attractive strategy for the preparation of hydroxylated pyridines. Burkholderia sp. MAK1, capable of using pyridin-2-ol as the sole carbon and energy source, was isolated from soil. Whole cells of Burkholderia sp. MAK1 were confirmed to possess a good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .
  • Results: Regioselective oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides .

2. Preparation of Pyridine Derivatives Using Magnetically Recoverable Catalysts

  • Application Summary: Pyridine derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities. Magnetically recoverable nano-catalysts can be readily separated from the reaction medium using an external magnet, and have been employed as catalysts in chemical reactions .
  • Methods of Application: The high surface area, simple preparation, and modification are among the major advantages of magnetically recoverable nano-catalysts. Recently, the catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives .
  • Results: The use of magnetically recoverable nano-catalysts in the preparation of pyridine derivatives has been found to be effective .

3. Use in Battery-Supercapacitor Hybrid Energy Storage Devices

  • Application Summary: Pyridine 3,5-dicarboxylate-based metal–organic frameworks have been used as an active electrode material for battery-supercapacitor hybrid energy storage devices .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the available resources .
  • Results: The results or outcomes obtained were not detailed in the available resources .

Safety And Hazards

Pyridine-3,5-diol is classified under the GHS07 hazard class . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Future Directions

While specific future directions for Pyridine-3,5-diol were not found in the search results, it’s worth noting that pyridine compounds are of significant interest in medicinal chemistry research. In the coming years, a larger share of novel pyridine-based drug candidates is expected .

properties

IUPAC Name

pyridine-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c7-4-1-5(8)3-6-2-4/h1-3,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNXVCDIWGFMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188911
Record name Pyridine-3,5-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-3,5-diol

CAS RN

3543-02-0
Record name 3,5-Pyridinediol
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Record name Pyridine-3,5-diol
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Record name Pyridine-3,5-diol
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Record name Pyridine-3,5-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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